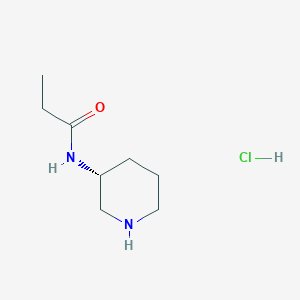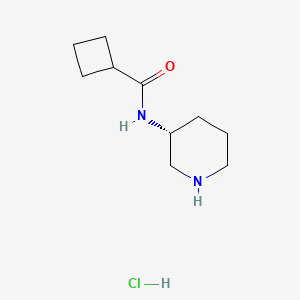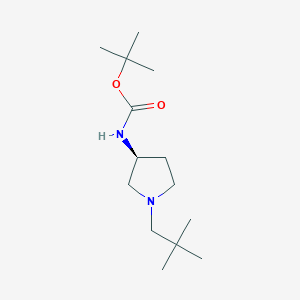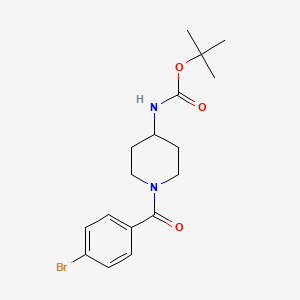
tert-Butyl 1-(4-bromobenzoyl)piperidin-4-ylcarbamate
Overview
Description
“tert-Butyl 1-(4-bromobenzoyl)piperidin-4-ylcarbamate” is a chemical compound with the formula C17H23BrN2O3 . It is used for research and development .
Molecular Structure Analysis
The molecular structure of “tert-Butyl 1-(4-bromobenzoyl)piperidin-4-ylcarbamate” is represented by the formula C17H23BrN2O3 . The molecular weight of this compound is 383.28 .Scientific Research Applications
Applications in N-heterocycle Synthesis
Chiral sulfinamides like tert-butanesulfinamide have been extensively used in the stereoselective synthesis of amines and their derivatives, providing a route to structurally diverse N-heterocycles, such as piperidines, pyrrolidines, and azetidines. These compounds are significant due to their presence in numerous natural products and therapeutic agents. Although the specific compound tert-Butyl 1-(4-bromobenzoyl)piperidin-4-ylcarbamate is not directly mentioned, the use of similar tert-butyl-based compounds in the synthesis of N-heterocycles highlights potential applications in medicinal chemistry and drug development (Philip et al., 2020).
Synthetic Routes in Pharmaceutical Compounds
In the context of pharmaceutical synthesis, tert-butyl based compounds play a critical role in constructing complex molecules. For instance, in the synthesis of Vandetanib, a cancer medication, tert-butyl piperidine derivatives are utilized in key steps involving substitution, deprotection, and cyclization reactions. This demonstrates the importance of tert-butyl piperidine derivatives in facilitating the synthesis of significant therapeutic agents, suggesting that tert-Butyl 1-(4-bromobenzoyl)piperidin-4-ylcarbamate could serve similar roles in pharmaceutical manufacturing (Mi, 2015).
Environmental and Material Science Applications
While the specific applications of tert-Butyl 1-(4-bromobenzoyl)piperidin-4-ylcarbamate were not found in the literature, related tert-butyl compounds such as MTBE (Methyl tert-butyl ether) have been studied extensively in environmental science for their occurrence, fate, and removal from water sources. These studies provide insights into the environmental impact of tert-butyl derivatives and the technologies developed for their remediation. This knowledge could be extended to understand the environmental aspects of tert-Butyl 1-(4-bromobenzoyl)piperidin-4-ylcarbamate, especially in terms of its stability, biodegradability, and potential accumulation in ecosystems (Liu & Mabury, 2020).
Safety and Hazards
According to the safety data sheet, if inhaled, the person should be removed to fresh air and kept comfortable for breathing. If it comes in contact with skin or eyes, it should be rinsed cautiously with water . In case of accidental release, the area should be ventilated until material pick up is complete .
Mechanism of Action
Target of Action
Similar compounds have shown strong bactericidal properties against susceptible and drug-resistant gram-positive bacteria .
Mode of Action
It is suggested that the compound may induce depolarization of the bacterial cytoplasmic membrane, leading to a dissipation of the bacterial membrane potential . This disruption of the membrane potential could be the key mechanism of its antibacterial action.
Biochemical Pathways
The depolarization of the bacterial cytoplasmic membrane suggests that it may interfere with essential processes such as nutrient uptake, waste removal, and maintenance of cell homeostasis .
Result of Action
Based on its suggested mode of action, it can be inferred that the compound may lead to the death of bacterial cells by disrupting their membrane potential .
properties
IUPAC Name |
tert-butyl N-[1-(4-bromobenzoyl)piperidin-4-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23BrN2O3/c1-17(2,3)23-16(22)19-14-8-10-20(11-9-14)15(21)12-4-6-13(18)7-5-12/h4-7,14H,8-11H2,1-3H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKTIMDLIMARQQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(CC1)C(=O)C2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301138964 | |
| Record name | Carbamic acid, N-[1-(4-bromobenzoyl)-4-piperidinyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301138964 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
383.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1286274-89-2 | |
| Record name | Carbamic acid, N-[1-(4-bromobenzoyl)-4-piperidinyl]-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1286274-89-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbamic acid, N-[1-(4-bromobenzoyl)-4-piperidinyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301138964 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



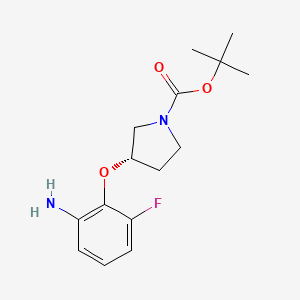
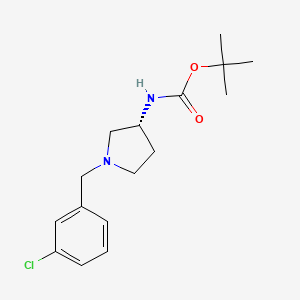





![(R)-tert-Butyl 3-[(propan-2-yl)carbamoyl]aminopiperidine-1-carboxylate](/img/structure/B3027372.png)
